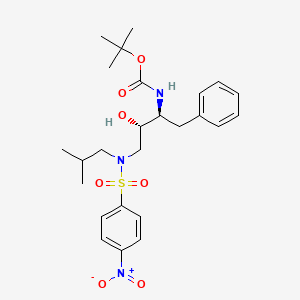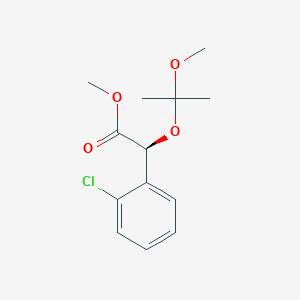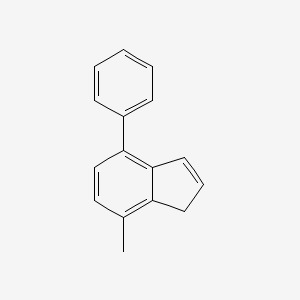
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5'-Monophosphate Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt is a natural metabolic intermediate of purine biosynthesis. It is found in all organisms and is produced from succinyl-5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate with the help of the enzyme adenylosuccinate lyase . This compound is known for its role as an activator of AMP-activated protein kinase (AMPK), which is involved in various metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt involves several steps. One common method includes the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, leading to the formation of the aminosugar as the β-anomer. This product is then treated with methyl orthoformate in the presence of a base to form the imidazole ring. The nitrile nearest the sugar is converted to an iminoester, and the benzoyl groups are cleaved in the process. A Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine. Finally, basic hydrolysis converts the remaining nitrile to an amide, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines. Substitution reactions often result in the formation of various substituted imidazole derivatives .
科学的研究の応用
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt involves its activation of AMP-activated protein kinase (AMPK). This activation occurs through the compound’s mimicry of adenosine monophosphate (AMP), leading to the phosphorylation and activation of AMPK. The activated AMPK then regulates various metabolic pathways, including glucose and lipid metabolism, protein synthesis, and cellular energy homeostasis .
類似化合物との比較
Similar Compounds
Acadesine (AICA-riboside): Another AMP-activated protein kinase activator used for similar therapeutic applications.
Pyrazofurin 5’-monophosphate: A compound with structural resemblance to 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt, used in purine biosynthesis inhibition.
Uniqueness
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt is unique due to its specific role as an intermediate in purine biosynthesis and its potent activation of AMPK. This makes it a valuable tool in both research and therapeutic applications, particularly in the study and treatment of metabolic diseases and cancer .
特性
分子式 |
C9H13N4Na2O8P |
|---|---|
分子量 |
382.17 g/mol |
IUPAC名 |
disodium;[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H15N4O8P.2Na/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19;;/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChIキー |
VJJWHCXSMLYRNL-LGVAUZIVSA-L |
異性体SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+] |
正規SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


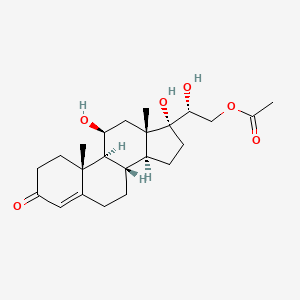
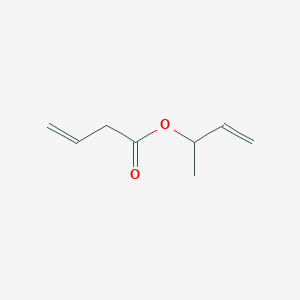
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
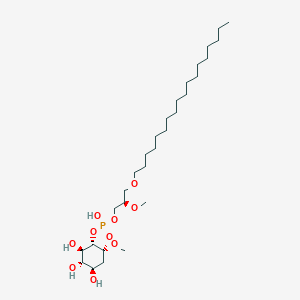
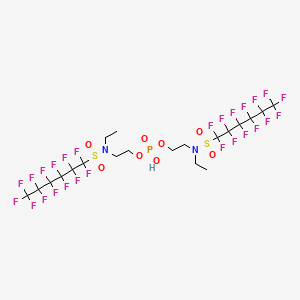
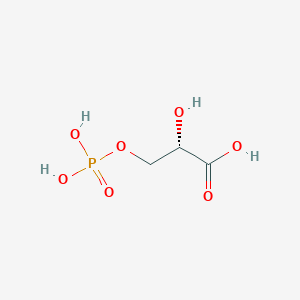

![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
